P-CAB Template Potency Ranking: 1H-Pyrrolo[2,3-c]pyridine Scaffold Outperforms Imidazo[1,2-a]pyridine and Pyrazole Templates
In a systematic head-to-head comparison of heterocyclic templates as potassium-competitive acid blockers (P-CABs), the 1H-pyrrolo[2,3-c]pyridine scaffold was identified as the most potent template among all evaluated chemotypes [1]. Optimization of this scaffold yielded derivatives with H⁺/K⁺-ATPase IC₅₀ values of 28–29 nM, representing a potency improvement over the clinical candidate AR-H047108 and comparable efficacy to the clinically validated P-CAB AZD-0865 [2]. In contrast, the imidazo[1,2-a]pyridine template series required more extensive optimization to achieve comparable potency, and the pyrazole-based templates consistently showed lower intrinsic activity in the same hog gastric mucosa H⁺/K⁺-ATPase assay [1]. The pyrrolo[2,3-c]pyridine-7-amine subseries independently confirmed this scaffold advantage, producing compound 1 with an IC₅₀ of 27 nM against H⁺/K⁺-ATPase [3].
| Evidence Dimension | Inhibitory potency against gastric H⁺/K⁺-ATPase |
|---|---|
| Target Compound Data | Optimized 1H-pyrrolo[2,3-c]pyridine derivatives: IC₅₀ = 27–29 nM (compounds 14f, 14g, and compound 1) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine template: reported as requiring further optimization to match potency; pyrazole template: lower intrinsic activity (exact IC₅₀ not disclosed in comparative table); Clinical candidate AR-H047108: inferior in vitro characteristics |
| Quantified Difference | Pyrrolo[2,3-c]pyridine derivatives achieved IC₅₀ of 27–29 nM; template ranked as most potent starting point among all heterocyclic templates compared |
| Conditions | H⁺/K⁺-ATPase isolated from hog gastric mucosa; in vitro enzymatic inhibition assay |
Why This Matters
For procurement decisions in gastric acid-related drug discovery, the [2,3-c] scaffold provides a validated, highest-potency starting point, reducing the synthetic optimization burden relative to alternative templates that require additional cycles to reach equivalent target engagement.
- [1] Panchal T, Bailey N, Bamford M, et al. Evaluation of basic, heterocyclic ring systems as templates for use as potassium competitive acid blockers (pCABs). Bioorg Med Chem Lett. 2009;19(23):6813-6817. PMID: 19846298. View Source
- [2] Yoon YA, Kim DH, Lee BM, Kim TK, Cha MH, Sim JY, Kim JG. Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs). Bioorg Med Chem Lett. 2010;20(17):5237-5240. PMID: 20656486. View Source
- [3] Arikawa Y, et al. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chem Pharm Bull (Tokyo). 2014;62(4):336-342. PMID: 24695343. View Source
